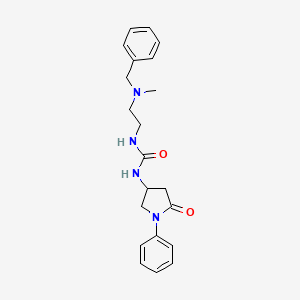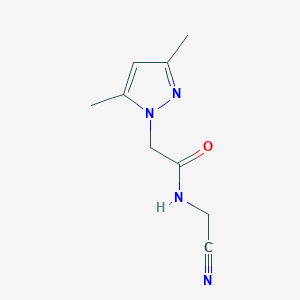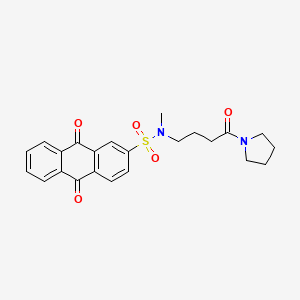
2-(4-(methylthio)phenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Methylthio)phenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic compound. It belongs to the class of amides, characterized by the presence of an acetamide group attached to a phenyl ring substituted with a methylthio group and an oxadiazole ring substituted with a pyridine ring. Its unique structure lends it to a variety of chemical and biological applications, and it has garnered significant interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(methylthio)phenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves a multi-step process:
Formation of the 1,3,4-oxadiazole ring: A common precursor is carboxylic acid hydrazide, which undergoes cyclization in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) to form the 1,3,4-oxadiazole ring.
Substitution with pyridin-4-yl group: The resulting oxadiazole derivative is then further functionalized through nucleophilic substitution with 4-bromopyridine or pyridin-4-yl halides.
Acetylation reaction: The final step involves the acetylation of the phenyl group substituted with a methylthio group. This reaction typically requires an acylating agent like acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Scaling up to industrial production of this compound involves optimization of the above steps to increase yields and minimize costs:
Efficient catalysis: Use of catalysts to improve reaction rates and selectivity.
Solvent selection: Choosing solvents that maximize product solubility and facilitate easy purification.
Purification techniques: Employing methods like recrystallization, column chromatography, and crystallization under controlled temperature and pressure conditions to ensure high purity.
Types of Reactions:
Oxidation: The sulfur atom in the methylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The carbonyl group in the acetamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The phenyl ring and pyridine ring can undergo electrophilic and nucleophilic substitution reactions respectively, facilitating further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, catalytic amounts of osmium tetroxide (OsO4).
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Substitution: Halogens, nucleophiles, various acids and bases.
Major Products:
Sulfoxides and sulfones: Resulting from oxidation of the methylthio group.
Amines: Formed by reduction of the acetamide group.
Functionalized derivatives: Through substitution reactions at the phenyl and pyridine rings.
Scientific Research Applications
This compound is highly versatile and is employed in multiple scientific fields:
Chemistry: Used as a starting material for the synthesis of more complex molecules, especially those with pharmaceutical interest.
Biology: Studied for its potential bioactivity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a drug lead compound, particularly in targeting specific biological pathways involved in disease.
Industry: Utilized in material science for the development of advanced polymers and composites with unique properties.
Mechanism of Action
Molecular Targets and Pathways: The compound exerts its effects by interacting with specific molecular targets within cells. For example:
Enzyme inhibition: It may bind to the active site of enzymes, inhibiting their function and thus modulating biochemical pathways.
Receptor interaction: It might interact with cellular receptors, affecting signal transduction and cellular responses.
Mechanistic Insights: The presence of the 1,3,4-oxadiazole and pyridine moieties suggests potential for disrupting specific protein-protein interactions or binding to nucleic acids, influencing gene expression and cellular metabolism.
Comparison with Similar Compounds
2-(4-(Methylsulfonyl)phenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide
2-(4-(Methylthio)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide
N-(5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)-2-(pyridin-4-yl)acetamide
Each of these compounds offers distinct advantages for specific applications based on their differing functional groups and reactivity.
There you go. If there's anything specific you want to dive deeper into, let me know.
Properties
IUPAC Name |
2-(4-methylsulfanylphenyl)-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-23-13-4-2-11(3-5-13)10-14(21)18-16-20-19-15(22-16)12-6-8-17-9-7-12/h2-9H,10H2,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBZYAMYWJFJOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-{3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl}-2-hydroxybenzohydrazide](/img/structure/B2932865.png)

![{Imidazo[1,5-a]pyridin-6-yl}methanamine](/img/structure/B2932869.png)
![Tert-butyl 4-[(2-chloropropanoylamino)methyl]-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B2932870.png)
![1-(3-fluorobenzyl)-3-(4-fluorophenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)


![N-(2,3-dimethoxybenzyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2932878.png)
![N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2932880.png)
![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-6-fluoropyridine-3-sulfonamide](/img/structure/B2932881.png)
![N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]cyclohexanesulfonamide](/img/structure/B2932883.png)
